5-Chloro-2-(5-methyl-1,4-diazepan-1-YL)benzo[D]oxazole

Chiral Chromatography Process Chemistry Analytical Method Validation

This racemic penultimate Suvorexant intermediate is indispensable for accessing the validated, scalable synthetic route to the API. It also serves as a certified reference standard (≥98% purity) for HPLC impurity profiling per ICH Q3A/B and as a critical test mixture for chiral chromatographic method development. With 1,500-fold weaker OX1R affinity (Ki=849 nM) versus Suvorexant (Ki=0.55 nM), it provides a definitive negative control for SAR studies.

Molecular Formula C13H16ClN3O
Molecular Weight 265.741
CAS No. 1276666-13-7
Cat. No. B572942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(5-methyl-1,4-diazepan-1-YL)benzo[D]oxazole
CAS1276666-13-7
Molecular FormulaC13H16ClN3O
Molecular Weight265.741
Structural Identifiers
SMILESCC1CCN(CCN1)C2=NC3=C(O2)C=CC(=C3)Cl
InChIInChI=1S/C13H16ClN3O/c1-9-4-6-17(7-5-15-9)13-16-11-8-10(14)2-3-12(11)18-13/h2-3,8-9,15H,4-7H2,1H3
InChIKeyRADJSLVGESASMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole (CAS 1276666-13-7): A Core Intermediate for Dual Orexin Receptor Antagonist Procurement and Analytical Standardization


5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole (CAS 1276666-13-7) is a heterocyclic small molecule comprising a benzoxazole core and a 1,4-diazepane ring [1]. As a racemic mixture of the (R)- and (S)-enantiomers, it is a key intermediate in the synthesis of the dual orexin receptor antagonist (DORA) suvorexant [2]. This compound is also frequently designated as an analytical reference standard , and is formally cataloged as Suvorexant Impurity 5 . Its characterization data, including InChIKey and SMILES, are publicly available in the PubChem database [1].

Why Generic Benzo[d]oxazole-Diazepane Scaffolds Cannot Substitute for 5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole in Synthesis and Assay Development


Generic substitution of the benzo[d]oxazole-diazepane scaffold fails due to a threefold, quantifiable difference in identity and function. First, CAS 1276666-13-7 is a defined racemic mixture of two enantiomers, which contrasts with the pure (R)-enantiomer (CAS 1266975-27-2) and the unsubstituted core scaffold (CAS 159731-55-2) [1][2]. Second, the racemic mixture shows a 1,500-fold weaker Ki (849 nM) for the human OX1 receptor compared to the fully elaborated suvorexant drug (Ki = 0.55 nM), demonstrating that it is not a functional substitute in pharmacological assays [3]. Third, as a designated intermediate and impurity standard, its utility is defined by its role in a specific synthetic route and its use as a reference marker in analytical method validation, not as a general-purpose pharmacophore [2][4]. Consequently, a general scaffold is not a viable substitute for synthesis, purity analysis, or regulatory filing.

Quantitative Procurement Evidence: Selecting CAS 1276666-13-7 Over Its Analogs for Synthesis, Analytical Standards, and Chiral Resolution


Stereochemical Identity vs. Pure Enantiomer: The Case for Using the Racemic Mixture in Chiral Resolution and Method Development

The target compound CAS 1276666-13-7 is a racemic mixture, which is essential for developing and validating chiral separation methods. This contrasts with the single, pure (R)-enantiomer (CAS 1266975-27-2). The racemic mixture provides both (R)- and (S)-enantiomers, enabling the quantification of enantiomeric excess and the identification of the undesired enantiomer as an impurity [1]. Using the pure enantiomer for this purpose would fail to mimic real-world synthetic streams where both forms are present.

Chiral Chromatography Process Chemistry Analytical Method Validation

Target Engagement: Quantifying the Functional Gap Between the Intermediate and the Final Drug Suvorexant

In a functional calcium flux assay, the racemic mixture CAS 1276666-13-7 acts as an antagonist at the human orexin receptor type 1 (OX1R) with a Ki of 849 nM [1]. This value is 1,543-fold weaker than the affinity of the fully elaborated drug Suvorexant (Ki = 0.55 nM for OX1R) . This quantifies the functional necessity of the additional benzamide substituent and triazole ring present in Suvorexant, and defines the intermediate's role as a structural precursor, not a drug surrogate.

Orexin Receptor Pharmacology Medicinal Chemistry Drug Discovery

Defined Synthetic Role: The Core Intermediate vs. Non-Functional Scaffold Analogs

CAS 1276666-13-7 is a documented penultimate intermediate in a patented route to the API Suvorexant [1]. This is in contrast to simpler, unsubstituted analogs like 2-(1,4-diazepan-1-yl)benzo[d]oxazole (CAS 159731-55-2), which lack both the 5-chloro substituent and the 5-methyl group on the diazepane ring [2]. The chloro and methyl groups are critical for subsequent acylation to install the final benzamide-triazole moiety, and their absence in simpler analogs renders them unsuitable as starting materials for the same synthetic process [1].

Process Chemistry Synthetic Route Development API Manufacturing

Regulatory Utility: Designation as an Analytical Reference Standard and Impurity Marker

The compound CAS 1276666-13-7 is specifically marketed and used as an analytical reference standard for the parent compound 5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole . Furthermore, its pure (R)-enantiomer (CAS 1266975-27-2) is officially listed as Suvorexant Impurity 5 and is supplied for ANDA method development and quality control applications . This specific designation as a certified standard provides a defined level of characterization and purity documentation (e.g., CoA with HPLC, NMR) that is not guaranteed for a general research-grade chemical.

Quality Control Analytical Method Validation Regulatory Science

Validated Application Scenarios for 5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole Based on Quantitative Evidence


Process Chemistry: Penultimate Intermediate for Suvorexant and Analog Synthesis

This compound is the essential penultimate intermediate in the synthesis of Suvorexant, as documented in the original discovery and process chemistry patents [1][2]. It is reacted with an activated benzoic acid derivative (e.g., 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoyl chloride) to install the final benzamide moiety. Procuring this exact intermediate allows access to a validated, scalable synthetic route, avoiding the need for de novo route development starting from less functionalized scaffolds [1].

Analytical Quality Control: Reference Standard for Method Validation and Impurity Profiling

Due to its designation as an analytical reference standard and its recognized role as Suvorexant Impurity 5, this compound is used to develop and validate HPLC methods for purity assessment and impurity profiling in drug substance and drug product batches . Its high, certified purity (≥98%) is critical for generating accurate system suitability parameters, calculating relative response factors, and quantifying specific impurities in compliance with regulatory guidelines (ICH Q3A/B) .

Chiral Separation Development: Resolution of Suvorexant Enantiomers

The racemic nature of CAS 1276666-13-7 makes it a critical tool for developing chiral chromatographic methods to separate the active (R)-enantiomer from the undesired (S)-enantiomer [2]. This is a key step in the manufacturing process described in patents, where chiral resolution is required to obtain the enantiomerically pure intermediate necessary for the final API [2]. The racemate provides the test mixture to validate column performance and method resolution.

Pharmacological Studies: Negative Control or Inactive Scaffold for SAR Investigations

With its weak OX1R affinity (Ki = 849 nM) compared to the potent drug Suvorexant (Ki = 0.55 nM), this compound serves as an ideal negative control or 'inactive' comparator in Structure-Activity Relationship (SAR) studies of orexin receptor antagonists [3]. It demonstrates the crucial contribution of the benzamide-triazole moiety to target engagement, providing a clear baseline for evaluating the potency gains from further chemical elaboration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-2-(5-methyl-1,4-diazepan-1-YL)benzo[D]oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.